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Compound of Interest

Compound Name: d(pT)10

Cat. No.: B1168224 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in avoiding

RNase contamination when working with d(pT)10 oligonucleotides.

Frequently Asked Questions (FAQs)
Q1: What is d(pT)10 and why is RNase contamination a concern?

A1: d(pT)10 is a short, single-stranded DNA oligonucleotide composed of ten thymidine

monophosphate units. It is commonly used in molecular biology applications such as reverse

transcription (as a primer for polyadenylated RNA), oligo(dT) affinity chromatography for mRNA

purification, and as a component in various molecular assays. While d(pT)10 itself is a DNA

molecule, RNase contamination is a significant concern because it is often used in experiments

involving RNA. RNases are enzymes that degrade RNA, and their presence can lead to the

degradation of your target RNA molecules, compromising the integrity and results of your

experiments.[1]

Q2: Will RNases degrade my d(pT)10 oligonucleotide?

A2: No, RNases such as RNase A specifically hydrolyze RNA and do not digest DNA polymers.

[2][3] The catalytic mechanism of RNase A requires the 2'-hydroxyl group of the ribose sugar

found in RNA, which is absent in DNA.[4] While there can be non-specific binding interactions

between RNase A and DNA oligonucleotides like d(pT)4 (a shorter version of d(pT)10), this

does not result in the degradation of the DNA molecule.[4] Therefore, your d(pT)10 primers or
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probes are safe from direct degradation by RNases. The primary concern remains the integrity

of the RNA molecules in your experiment.

Q3: What are the primary sources of RNase contamination in a laboratory setting?

A3: RNases are ubiquitous and remarkably stable enzymes, making them challenging to

eliminate.[5] The main sources of contamination in a laboratory include:

Human contact: Skin, hair, and saliva are major sources of RNases.[5][6]

Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry

RNases.[5][6]

Reagents and Solutions: Non-certified reagents, including water and buffers, can be

contaminated.[6]

Laboratory Equipment: Pipettes, tips, tubes, glassware, and electrophoresis apparatus can

all be sources of contamination if not properly treated.[6]

Samples: Endogenous RNases can be released from the cells or tissues being studied.[5]

Troubleshooting Guides
Problem: My downstream application (e.g., RT-qPCR, Northern blot) using d(pT)10 is failing or

giving inconsistent results.

This could be due to the degradation of the target RNA by RNase contamination. Here’s a step-

by-step guide to troubleshoot the issue.

Step 1: Assess the Integrity of Your RNA

Action: Before using your RNA in a downstream application, run an aliquot on a denaturing

agarose gel or use a microfluidics-based system (e.g., Agilent Bioanalyzer).

Expected Result: Intact total RNA should show sharp 28S and 18S ribosomal RNA (rRNA)

bands (for eukaryotic samples). The 28S band should be approximately twice as intense as

the 18S band.
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Troubleshooting: If you observe smearing or a decrease in the 28S/18S ratio, it indicates

RNA degradation.

Step 2: Evaluate Your RNase-Free Workflow

Review your experimental setup and handling procedures for potential sources of RNase

contamination.
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Area of Concern
Troubleshooting
Questions

Recommended Actions

Workspace

Is there a dedicated area for

RNA work? When was the last

time the bench, pipettes, and

equipment were

decontaminated?

Designate a specific bench or

area exclusively for RNA work.

Regularly decontaminate

surfaces and equipment with

RNase decontamination

solutions (e.g., RNaseZap™)

or 0.1% SDS followed by 3%

H2O2.

Consumables

Are you using certified RNase-

free pipette tips (with filters),

tubes, and plates?

Always use sterile, disposable

plasticware certified to be

RNase-free. Filter tips are

highly recommended to

prevent aerosol contamination

of pipettes.

Reagents

Are your water, buffers, and

other solutions certified

RNase-free or treated to

inactivate RNases?

Use commercially available

nuclease-free water. For in-

house solutions, treat with

0.1% diethylpyrocarbonate

(DEPC) and then autoclave to

remove any remaining DEPC.

Note that Tris-based buffers

cannot be DEPC-treated.

Personal Technique

Do you always wear gloves

and change them frequently?

Do you avoid talking over open

tubes?

Always wear gloves and

change them after touching

any surface that may not be

RNase-free (e.g., door

handles, computer keyboards).

Avoid talking, coughing, or

sneezing over open samples.

Sample Handling Are your RNA samples stored

properly? Are you minimizing

freeze-thaw cycles?

Store purified RNA at -80°C in

an RNase-free buffer

containing a chelating agent

(e.g., TE buffer). Aliquot RNA
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samples to avoid multiple

freeze-thaw cycles.

Step 3: Test for RNase Contamination

If you suspect a specific reagent or piece of equipment is contaminated, you can perform a

direct test for RNase activity.

Action: Use a commercial RNase detection kit. These kits typically use a fluorescently

labeled RNA substrate. In the presence of RNases, the substrate is cleaved, leading to a

detectable fluorescent signal.[7][8][9]

Procedure: Incubate an aliquot of the suspect solution or a rinse from the suspect equipment

with the provided RNA substrate and measure the fluorescence according to the kit's

protocol.

Interpretation: An increase in fluorescence compared to a negative control indicates the

presence of RNase contamination.

Data Presentation: Efficacy of RNase
Decontamination Methods
The following table summarizes the effectiveness of common methods for eliminating RNase

contamination. Efficacy can vary based on the level of contamination and the specific RNase

present.
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Decontamination
Method

Target Efficacy
Notes and
Considerations

Baking (Dry Heat) Glassware, Metalware High (Inactivation)

Bake at 180°C or

higher for at least 4

hours. Not suitable for

plastics or liquids.

Autoclaving (Moist

Heat)

Liquids, Glassware,

some Plastics
Partial to Moderate

Autoclaving alone

does not completely

inactivate all RNases,

as some can refold

upon cooling.[5][10] It

is more effective when

combined with other

treatments like DEPC.

DEPC Treatment

Aqueous Solutions

(non-amine

containing)

High (Chemical

Inactivation)

Treat with 0.1% DEPC

overnight, followed by

autoclaving to

inactivate the DEPC.

[11] DEPC is a

suspected carcinogen

and must be handled

with care. It reacts

with primary amines,

so it cannot be used

with Tris or HEPES

buffers.

Hydrogen Peroxide

(3%)

Polycarbonate,

Polystyrene (e.g., gel

tanks)

Moderate to High

Soak for 10 minutes,

then rinse thoroughly

with RNase-free

water.

Commercial RNase

Decontamination

Solutions (e.g.,

RNaseZap™)

Surfaces, Equipment,

Glassware,

Plasticware

High (Chemical

Inactivation)

Ready-to-use

solutions that are

effective upon contact.

[12] Must be rinsed off

thoroughly to prevent
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inhibition of

downstream

enzymatic reactions.

UV Irradiation Surfaces
High (Irreversible

Inactivation)

Short-wavelength

(254 nm) UV light can

inactivate RNases in

minutes. Effectiveness

depends on direct

exposure, so it may

not be suitable for

complex shapes or

liquids.

Experimental Protocols
Protocol: Setting Up an RNase-Free Workspace

This protocol outlines the steps to prepare a designated area for working with RNA and

d(pT)10 in RNA-related applications.

Materials:

RNase decontamination solution (e.g., RNaseZap™) or 0.1% SDS and 3% H2O2

RNase-free water

Paper towels

Dedicated set of pipettes for RNA work

Certified RNase-free pipette tips with filters

Certified RNase-free microcentrifuge tubes and other necessary plasticware

Lab coat and disposable gloves

Procedure:
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Designate the Area: Choose a low-traffic area of the lab, preferably a bench or a laminar flow

hood that is not used for activities that generate a lot of dust or aerosols.

Decontaminate Surfaces:

Clear the designated bench space of all unnecessary items.

Spray the surface liberally with an RNase decontamination solution.

Wipe the entire surface thoroughly with a clean paper towel.

Rinse the surface with RNase-free water using a squirt bottle and wipe dry with a clean

paper towel to remove any residual decontaminant.

Decontaminate Equipment:

Wipe down dedicated pipettes, tube racks, centrifuges, and any other equipment that will

be used with the RNase decontamination solution, followed by a rinse with RNase-free

water.

Prepare Consumables:

Use only certified RNase-free tubes and pipette tips from unopened packages.

Arrange the necessary consumables in the decontaminated area.

Personal Protective Equipment (PPE):

Always wear a clean lab coat and disposable gloves.

Change gloves immediately if you touch any non-decontaminated surface.

Mandatory Visualization
Troubleshooting Workflow for RNase Contamination

The following diagram illustrates a logical workflow for identifying and resolving issues related

to suspected RNase contamination when using d(pT)10 in RNA-based experiments.
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Problem Identification

Initial Checks

Diagnosis

Corrective Actions

Resolution

Experiment Failure or Inconsistent Results
(e.g., no RT-PCR product, degraded RNA on gel)

Assess RNA Integrity
(Denaturing Gel / Bioanalyzer)

RNA Degraded?

Review RNase-Free Technique
(Handling, Workspace, Reagents)

Proper Protocol Followed?

No

Isolate New RNA with Strict
RNase-Free Precautions

Yes

Re-evaluate and Reinforce
RNase-Free Protocol

No

Test Individual Components for
RNase Contamination (Optional)

Yes

Repeat Experiment

Decontaminate Workspace
and Equipment

Click to download full resolution via product page

Troubleshooting workflow for suspected RNase contamination.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1168224?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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